![molecular formula C10H9ClO2 B2580056 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde CAS No. 82060-87-5](/img/structure/B2580056.png)
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde” is a chemical compound . It has a molecular weight of 196.63 . The IUPAC name for this compound is 6-chlorochromane-8-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 83-86 degrees Celsius .Scientific Research Applications
Synthesis of Chromone-Linked Compounds
One study demonstrates the synthesis of chromone-linked naphthopyrans through a one-pot, three-component reaction involving 6-substituted chromone-3-carbaldehydes. This method produces 3,3-dimethyl-11-(4-oxo-4H-1-benzopyran-3-yl)-1,2,3,4-tetrahydronaphtho[2,1-b]-1-benzopyran-11H-1-ones under specific conditions, showcasing the versatility of chromone derivatives in synthesizing complex heterocyclic compounds (Panja, Maiti, & Bandyopadhyay, 2009).
Vilsmeier Reaction in Synthesis
Another study highlights the use of the Vilsmeier reaction for synthesizing 3-substituted benzopyrano[4,3-b]pyridin-5-ones from 4-chlorocoumarin-3-carbaldehyde. This research demonstrates the potential of utilizing Vilsmeier conditions to achieve unusual pyridine ring closures, indicating the compound's utility in creating diverse heterocyclic structures (Heber, Ivanov, & Karagiosov, 1995).
Heterocyclic Chalcones and Dipyrazolopyridines Synthesis
Research into the synthesis of novel heterocyclic compounds utilized 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes derived via Vilsmeier–Haack reaction. This study showcases the compound's role in producing chalcone analogues and dipyrazolopyridines, contributing to the development of new chemical entities with potential application in various fields (Quiroga et al., 2010).
Investigation of Phototransformation Mechanisms
A study on the phototransformation of 3-alkoxy-6-chloro-2-(2′-furyl)-4-oxo-4H-1-benzopyrans reveals intricate reaction pathways leading to complex products. This research provides insights into the photophysics and photochemistry of benzopyran derivatives, contributing to a deeper understanding of their behavior under light exposure (Gupta et al., 1995).
Electrohydrodimerization Studies
An electrochemical study investigates the reduction of β-chlorovinylaldehydes, including 4-chloro-3-formyl-2H(1)-benzopyran, highlighting its potential for electrohydrodimerization. This research opens avenues for utilizing electrochemical reactions in synthesizing dimeric compounds from benzopyran derivatives, offering a novel approach to chemical synthesis (Saiganesh, Balasubramanian, & Venkatachalam, 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMALWGVGWOUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)C=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.